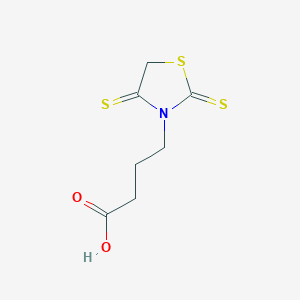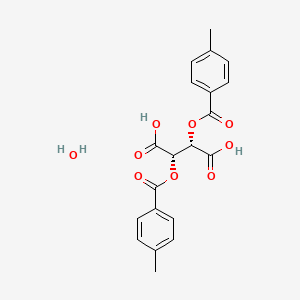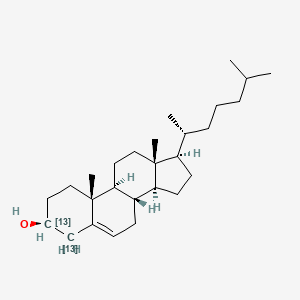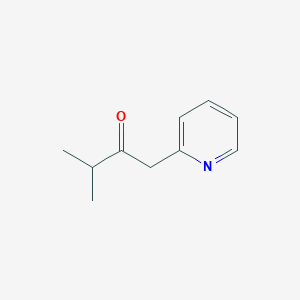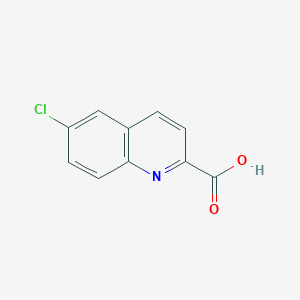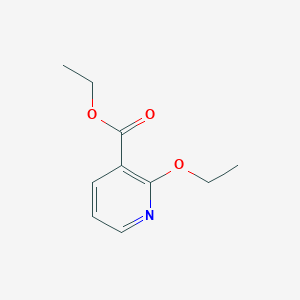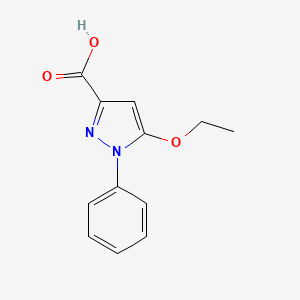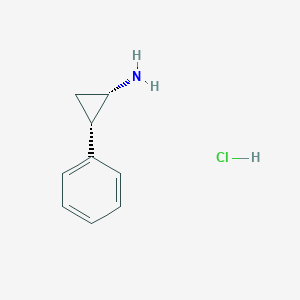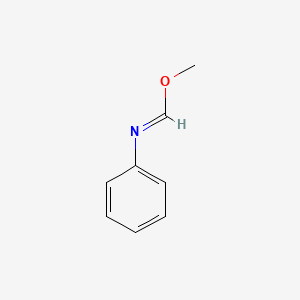
1-phenyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
1-Phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H11NO . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives .
Synthesis Analysis
The synthesis of 1-phenyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetaldehyde to yield 1H-Indole . The 1H-Indole is then subjected to Vilsmeier-Haack formylation to produce 1H-Indole-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of 1-phenyl-1H-indole-3-carbaldehyde consists of a phenyl group attached to an indole ring at the 1-position and a carbaldehyde group at the 3-position . The compound has a molecular weight of 221.25 g/mol .Chemical Reactions Analysis
1-Phenyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . They are also used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
1-Phenyl-1H-indole-3-carbaldehyde has several computed properties. It has a molecular weight of 221.25 g/mol, an XLogP3-AA of 3.1, and a topological polar surface area of 22 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
1-phenyl-1H-indole-3-carbaldehyde: serves as a crucial precursor in synthesizing various bioactive structures. Its derivatives are instrumental in multicomponent reactions (MCRs), which allow access to complex molecules with potential pharmaceutical applications .
Antifungal Properties
This compound has demonstrated antifungal properties, contributing to the protection against diseases like chytridiomycosis in amphibians, which is associated with the presence of Janthinobacterium lividum on their skin .
Multicomponent Reactions (MCRs)
The compound’s role in MCRs is significant for creating pharmaceutically interesting scaffolds. These reactions are inherently sustainable and have been a focus of recent applications from 2014 to 2021 .
Antiviral Activity
Derivatives of 1-phenyl-1H-indole-3-carbaldehyde have been prepared and tested for antiviral activity against a broad range of RNA and DNA viruses, showing promising results in vitro .
Fischer Indole Synthesis
It is also used in Fischer indole synthesis, a process that creates tricyclic indoles and other complex indole derivatives, which are prevalent moieties in natural products and drugs .
Direcciones Futuras
The future directions in the research of 1-phenyl-1H-indole-3-carbaldehyde could involve exploring its potential in the synthesis of more diverse heterocyclic derivatives . Additionally, its role in multicomponent reactions could be further exploited in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
1-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors Indole derivatives are known to bind with high affinity to various receptors, which can lead to the development of new useful derivatives .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability
Result of Action
It’s known that indole derivatives can generate biologically active structures . These structures can have various effects at the molecular and cellular level, contributing to the compound’s broad-spectrum biological activities .
Propiedades
IUPAC Name |
1-phenylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-12-10-16(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAGQLHYSPGZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495242 | |
| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-indole-3-carbaldehyde | |
CAS RN |
32542-59-9 | |
| Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




